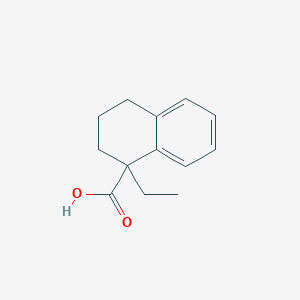![molecular formula C13H9ClO2S B2528071 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid CAS No. 950094-47-0](/img/structure/B2528071.png)
3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid is a derivative of acrylic acid, which is a common building block in polymer chemistry. Although the specific compound is not directly studied in the provided papers, related compounds and their properties have been investigated, which can give insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of polymeric derivatives of thiophene-acrylic acid compounds involves chemical oxidative coupling, as demonstrated in the synthesis of poly(3-thiophene-3-yl acrylic acid). This process uses anhydrous ferric chloride followed by alkaline hydrolysis to produce a material that is soluble in aqueous base and acetone solutions . Similarly, the synthesis of other acrylic acid derivatives, such as the one mentioned in the second paper, involves acid hydrolysis, indicating that the synthesis of 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid might also involve similar steps .
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic techniques such as FTIR, 1H NMR, 13C-NMR, and mass spectral data . Quantum chemical calculations have been used to propose structural models for polythiophene derivatives, which show head-to-tail polymer linkages and side groups arranged in trans-conformation . These methods could be applied to determine the molecular structure of 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid.
Chemical Reactions Analysis
The chemical reactions of thiophene-acrylic acid derivatives involve the formation of polymers through oxidative coupling . The reactivity of the acrylic acid group allows for further chemical modifications, which can enhance the solubility and electronic properties of the resulting polymers . The presence of a chlorophenyl group in the compound of interest suggests potential reactivity that could be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by their solubility in polar solvents and their electronic properties. For instance, poly(3-thiophen-3-yl-acrylic acid) is soluble in polar solvents due to its polythiophene backbone and the acrylic acid side group . The electronic properties, such as the π-π* lowest transition energy, have been predicted using quantum mechanical calculations and confirmed by UV-vis experiments . The optoelectronic properties of similar molecules, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, have been studied using RHF and DFT methods, indicating that these compounds could be good candidates as nonlinear optical materials . These findings suggest that 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid may also exhibit interesting electronic and optical properties.
Applications De Recherche Scientifique
Corrosion Inhibition
- Photo-cross-linkable Polymers for Mild Steel Corrosion Inhibition : New photo-cross-linkable polymers, related to 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid, have been synthesized and shown to be highly effective as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers have been characterized using various spectroscopic techniques and demonstrate significant inhibitory action through spontaneous physicochemical adsorption on the steel surface (Baskar et al., 2014).
Polymer Science and Material Engineering
- Polythiophene Derivatives for Material Properties : Studies on poly(3-thiophene-3-yl acrylic acid) and similar compounds reveal their potential in polymer science. They are soluble in polar solvents and display distinct electronic properties. Theoretical and experimental analyses provide valuable insights into their structural models and potential applications in material engineering (Bertran et al., 2008).
Solar Energy and Photovoltaics
- Organic Sensitizers for Solar Cells : Compounds structurally similar to 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid have been engineered as organic sensitizers for solar cell applications. They demonstrate high incident photon-to-current conversion efficiency and are crucial for developing efficient dye-sensitized solar cells (Kim et al., 2006).
Genosensors and Biosensing Applications
- Functionalized Polythiophenes for Genosensors : The synthesis of functionalized polythiophenes with unsaturated side chains, closely related to the compound , shows promising applications in genosensors. These polymers, when used as substrates, enable the detection of complementary oligonucleotides, pointing towards significant potential in biosensing applications (Peng et al., 2007).
Organic Electronics
- Organic Field-Effect Transistors : The use of related poly(acrylic acid) compounds in organic field-effect transistors demonstrates the potential for creating flexible, efficient electronic devices. These materials showcase distinct electrical performance and are suitable for implementation on flexible substrates (Dumitru et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKPVMOALKYEQU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

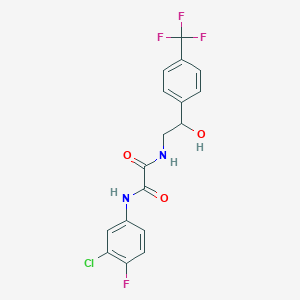
![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)
![1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2527999.png)
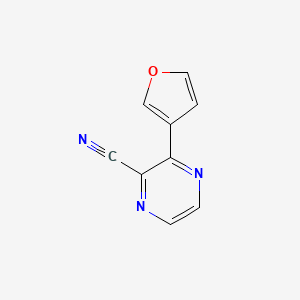
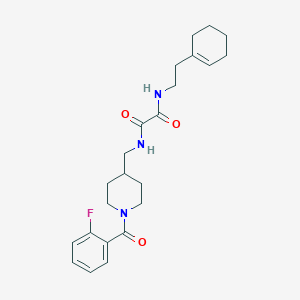
![N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2528002.png)
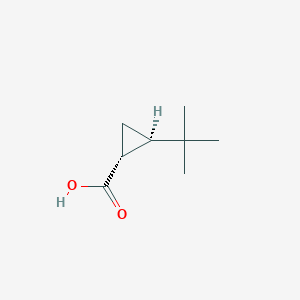
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)
